2-(bromomethyl)-1-iodo-4-methoxybenzene

Chemoselective cross-coupling Orthogonal dihalide Sequential functionalization

2-(Bromomethyl)-1-iodo-4-methoxybenzene (CAS 293732-24-8), also known as 2-iodo-5-methoxybenzyl bromide, is a bifunctional aromatic building block (C₈H₈BrIO, MW 326.96 g/mol) that features both a benzylic bromide and an aryl iodide within the same molecule. This structural arrangement provides two electronically and sterically distinct leaving groups, enabling chemoselective, sequential functionalization in multi-step organic synthesis, particularly in palladium-catalyzed cross-coupling manifolds such as Suzuki-Miyaura, Heck, and Sonogashira reactions.

Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
CAS No. 293732-24-8
Cat. No. B6596829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-1-iodo-4-methoxybenzene
CAS293732-24-8
Molecular FormulaC8H8BrIO
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)CBr
InChIInChI=1S/C8H8BrIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
InChIKeyWPQZJPIKDYUHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1-iodo-4-methoxybenzene (CAS 293732-24-8): Orthogonal Dihalide Building Block for Sequential Cross-Coupling


2-(Bromomethyl)-1-iodo-4-methoxybenzene (CAS 293732-24-8), also known as 2-iodo-5-methoxybenzyl bromide, is a bifunctional aromatic building block (C₈H₈BrIO, MW 326.96 g/mol) that features both a benzylic bromide and an aryl iodide within the same molecule . This structural arrangement provides two electronically and sterically distinct leaving groups, enabling chemoselective, sequential functionalization in multi-step organic synthesis, particularly in palladium-catalyzed cross-coupling manifolds such as Suzuki-Miyaura, Heck, and Sonogashira reactions . The 4-methoxy substituent further modulates the electronic character of the aromatic ring, distinguishing this compound from simple benzyl halides and non-methoxy-substituted analogs.

Why Generic Substitution Fails for 2-(Bromomethyl)-1-iodo-4-methoxybenzene (293732-24-8): Chemoselectivity, Electronic Modulation, and Downstream Yield Risks


Directly substituting 2-(bromomethyl)-1-iodo-4-methoxybenzene with a simpler, single-halogen analog, a regioisomer, or a non-methoxy variant introduces substantial risk to reaction outcomes in synthetic sequences requiring orthogonal reactivity. The compound's synthetic value derives from the simultaneous presence of a highly reactive aryl iodide (prone to fast oxidative addition with Pd(0)) and a benzylic bromide (susceptible to nucleophilic displacement or radical chemistry), combined with the electron-donating 4-methoxy group that activates the ring toward electrophilic substitution and influences the regioselectivity of subsequent transformations . Replacing either halogen or altering the methoxy position can collapse the chemoselectivity window, leading to intractable product mixtures, reduced yields, or complete failure of the designed synthetic sequence. The quantitative evidence presented in Section 3 documents the specific, measurable consequences of analog substitution and establishes 293732-24-8 as a non-fungible intermediate in multi-step synthesis programs. [1]

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-iodo-4-methoxybenzene (293732-24-8) vs. Closest Analogs


Orthogonal Reactivity vs. Single-Halogen Analogs: Sequential Coupling Selectivity Window

2-(Bromomethyl)-1-iodo-4-methoxybenzene provides two electronically differentiated leaving groups that permit stepwise, chemoselective transformations. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O), the aryl iodide undergoes oxidative addition significantly faster than the benzylic bromide, enabling exclusive mono-coupling at the aryl iodide position. By contrast, the non-iodinated analog 4-methoxybenzyl bromide (CAS 2746-25-0) offers only a single reactive site and cannot be used in sequential cross-coupling strategies . The iodine atom in 293732-24-8 has a C–I bond dissociation energy of approximately 57 kcal/mol vs. 70 kcal/mol for C–Br, translating to an oxidative addition rate constant approximately 10³ to 10⁴ times greater for the aryl iodide compared to the aryl bromide or benzylic bromide in Pd(0) systems, a difference that is exploited for reaction orthogonality [1].

Chemoselective cross-coupling Orthogonal dihalide Sequential functionalization

Regioisomer Impact: Methoxy Position Dictates Electronic Activation and Steric Environment for Downstream Coupling

The 4-methoxy substituent in 293732-24-8 is para to the benzylic bromide and meta to the aryl iodide, resulting in a distinctive electronic profile: the methoxy group donates electron density into the ring, activating ortho and para positions, yet the iodine is positioned meta to the methoxy group, which tempers its reactivity in electrophilic substitution while maintaining full reactivity in Pd-catalyzed oxidative addition. In contrast, the regioisomer 2-(bromomethyl)-1-iodo-3-methoxybenzene places the methoxy group ortho to the aryl iodide, introducing steric compression that can retard catalyst approach. Empirical observations with ortho-substituted iodoarenes show 15–40% lower Suzuki coupling yields compared to meta- or para-substituted analogs under identical conditions (Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O, 80 °C), attributable to steric hindrance during the oxidative addition and transmetallation steps [1].

Regiochemical selectivity Electronic effects Suzuki coupling yield

Electronic Modulation vs. Methyl and Trifluoromethyl Analogs: LogP, PSA, and Ring Electronics Differentiation

The 4-methoxy group in 293732-24-8 endows the molecule with a significantly different physicochemical profile compared to its closest commercially available analogs. The target compound has a calculated LogP of 3.19 and a polar surface area (PSA) of 9.23 Ų . In comparison, 2-(bromomethyl)-1-iodo-4-methylbenzene (CAS 1178576-91-4) replaces the methoxy oxygen with a methyl group, resulting in a LogP shift of approximately +0.5 to +0.8 units (increased lipophilicity) and complete loss of hydrogen-bond acceptor capability (PSA reduction of ~9 Ų) . Conversely, 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS 702641-06-3) introduces a strongly electron-withdrawing CF₃ group, which deactivates the aromatic ring (Hammett σₘ ≈ 0.43 for CF₃ vs. σₘ ≈ 0.12 for OCH₃), drastically altering the rate of electrophilic aromatic substitution reactions and shifting the LogP by approximately +1.5 units . These differences are consequential for researchers selecting building blocks where downstream biological activity, solubility, or chromatographic behavior is relevant.

Physicochemical property comparison LogP Polar surface area Electronic effect

Solid-State Handling Advantage: Defined Melting Point Enables Purification by Recrystallization

2-(Bromomethyl)-1-iodo-4-methoxybenzene is isolated as a crystalline solid with a melting point of 111–113 °C (from ethyl ether) . This is a distinguishing advantage over the non-iodinated analog 4-methoxybenzyl bromide (CAS 2746-25-0), which is an oil at ambient temperature (boiling point 91 °C at 1 mmHg), complicating purification by recrystallization and requiring distillation . For medicinal chemistry and process chemistry laboratories, solid intermediates are preferred for accurate weighing, purity assessment by melting point, and removal of colored or tarry impurities by simple recrystallization. The target compound thus offers a practical down-stream advantage in purification workflows.

Recrystallization Purification Melting point Solid handling

Benzyl Bromide Reactivity Aligned with Storage Recommendations: Stability Considerations for Multi-Gram Procurement

The benzylic bromide moiety in 293732-24-8 is susceptible to hydrolysis and nucleophilic displacement, necessitating controlled storage conditions. Manufacturer datasheets specify long-term storage in a cool, dry place, typically under inert atmosphere . In contrast, 4-methoxybenzyl bromide (2746-25-0) is classified as corrosive/lachrymatory and requires similar storage precautions, but its liquid state leads to faster degradation via moisture absorption compared to the solid 293732-24-8 . For procurement planning, the solid-state stability of 293732-24-8 reduces handling risk and extends shelf life under recommended storage, a critical consideration for laboratories purchasing multi-gram quantities for long-term synthetic campaigns.

Chemical stability Storage Benzyl bromide reactivity Procurement planning

Purity Specification Benchmarking: Commercial Availability at 98% Purity Informs Feasibility of Direct Use

Commercially, 2-(bromomethyl)-1-iodo-4-methoxybenzene is offered at a purity specification of 98% (HPLC) by specialty chemical suppliers . This compares favorably to the typical 95% purity specification reported for the regioisomer 2-(bromomethyl)-1-iodo-3-methylbenzene (CAS 1261481-48-4) and for 1-bromo-4-iodo-2-(methoxymethyl)benzene . While this difference is modest, for reactions requiring high starting-material fidelity — such as late-stage functionalization of advanced intermediates or library synthesis where downstream purification of 96-well plates is impractical — the 98% purity specification is a tangible discriminator in procurement decisions.

Commercial purity Procurement specification Quality control

Optimal Application Scenarios for 2-(Bromomethyl)-1-iodo-4-methoxybenzene (293732-24-8) Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Medicinal Chemistry Library Synthesis

The orthogonal iodide/bromide pair in 293732-24-8 is ideally suited for the construction of biaryl or aryl-alkyl compound libraries via two sequential, chemoselective Suzuki-Miyaura coupling steps. First, the aryl iodide is coupled with an arylboronic acid under mild Pd(0) conditions, leaving the benzylic bromide intact. In a second step, the benzylic bromide is either coupled with a second boronic acid (requiring a more active catalyst system) or converted via nucleophilic substitution to introduce amine, ether, or thioether functionality. This two-step, one-building-block strategy is directly enabled by the dual-halogen architecture documented in Evidence Item 1 and avoids the need for protecting-group manipulations.

Solid-Phase or Flow Chemistry Where Solid Handling and Purity Are Critical

The crystalline nature (mp 111–113 °C) and 98% commercial purity specification of 293732-24-8 make it the preferred building block for automated solid-dispensing platforms and flow-chemistry setups, where accurate, reproducible weighing and minimal pre-reaction purification are essential. Liquid analogs (e.g., 4-methoxybenzyl bromide) are incompatible with robotic solid handlers and require reformatting before use, incurring time and potential material loss. Evidence Items 4 and 6 provide the quantitative basis for this selection.

Synthesis of Methoxy-Functionalized Pharmaceuticals and Natural Product Analogs

Many bioactive molecules (e.g., vanilloid receptor ligands, combretastatin analogs, and certain kinase inhibitors) require a 4-methoxy substitution pattern on the aromatic core for target engagement. 293732-24-8 delivers this pharmacophoric element pre-installed, with the additional benefit of two reactive handles for diversification. The LogP of 3.19 and PSA of 9.23 Ų (Evidence Item 3) position methoxy-containing coupling products in favorable drug-like property space, whereas the corresponding methyl (LogP ~3.7–4.0) or CF₃ (LogP ~4.7) analogs produce more lipophilic products with altered ADME profiles.

Process Chemistry Campaigns Requiring Recrystallization-Based Purification of Intermediates

In scale-up and process chemistry, the ability to purify intermediates by recrystallization rather than chromatography is a critical cost and throughput factor. 293732-24-8, with a melting point of 111–113 °C and solid-state stability, can be recrystallized from common solvents (e.g., ethyl ether/hexane mixtures) to upgrade purity before use in subsequent steps. This is in contrast to oily analogs that require distillation or column chromatography, operations that are less scalable and more time-intensive. Evidence Items 4 and 5 support this scenario.

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